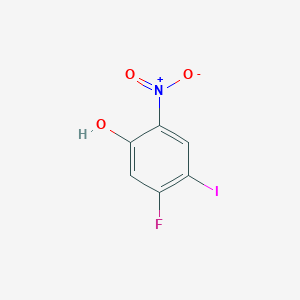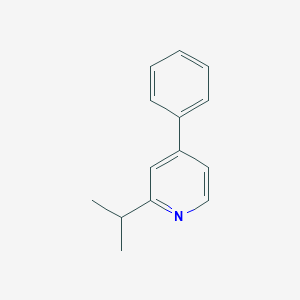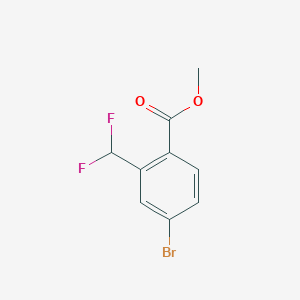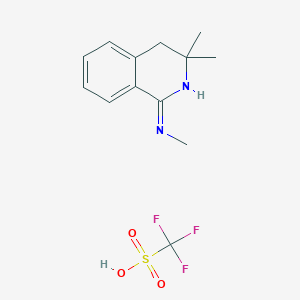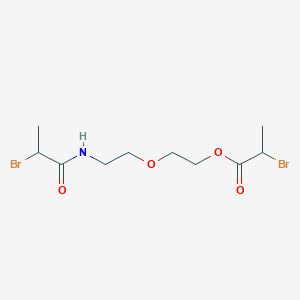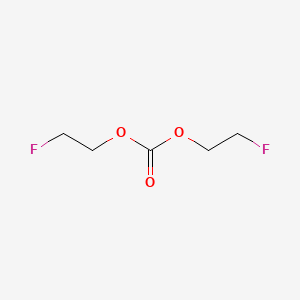
DL-Ethyl tosylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Ethyl tosylalaninate is an organic compound that belongs to the class of esters. It is derived from the amino acid alanine and is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Ethyl tosylalaninate can be synthesized through the esterification of DL-alanine with ethyl alcohol in the presence of a tosyl chloride catalyst. The reaction typically occurs under acidic conditions, which facilitate the formation of the ester bond. The general reaction scheme is as follows:
DL-Alanine+Ethyl alcohol+Tosyl chloride→DL-Ethyl tosylalaninate+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of deep eutectic solvents (DES) to enhance the efficiency and yield of the reaction. DES are known for their environmentally friendly properties and can replace traditional organic solvents in the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
DL-Ethyl tosylalaninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding DL-alanine and ethyl alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the tosyl group under mild conditions.
Major Products Formed
Hydrolysis: DL-alanine and ethyl alcohol.
Substitution: Various substituted alanine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DL-Ethyl tosylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability
Mecanismo De Acción
The mechanism of action of DL-Ethyl tosylalaninate involves its ability to undergo nucleophilic substitution reactions, where the tosyl group is replaced by other functional groups. This reactivity is due to the resonance stabilization of the tosyl group, making it a good leaving group . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with similar reactivity but lacks the tosyl group.
Methyl butanoate: An ester with a different alkyl group, used in similar applications but with different properties
Uniqueness
DL-Ethyl tosylalaninate is unique due to the presence of the tosyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
ethyl 2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |
Clave InChI |
RJYNKHXDNVWWHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]benzoic acid](/img/structure/B15200078.png)

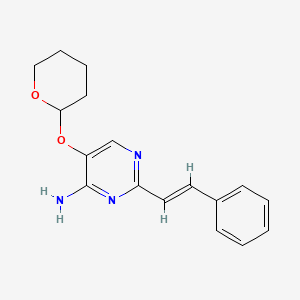
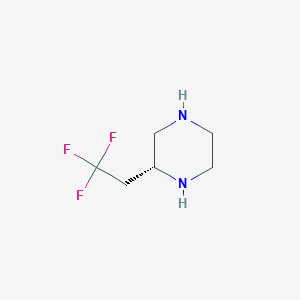
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
